N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” is a complex organic compound that features multiple functional groups, including benzodioxin, benzofuran, and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Ring: Starting from a suitable precursor, the benzodioxin ring can be synthesized through cyclization reactions.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and benzodioxin rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and benzodioxin rings.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Halogenated or alkylated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide: Lacks the nitro group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide: Different position of the nitro group.
Uniqueness
The presence of the nitro group at the specific position in “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c1-14-16(6-4-7-18(14)28(31)32)24(29)27-22-17-5-2-3-8-19(17)35-23(22)25(30)26-15-9-10-20-21(13-15)34-12-11-33-20/h2-10,13H,11-12H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLUBBNVYPYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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